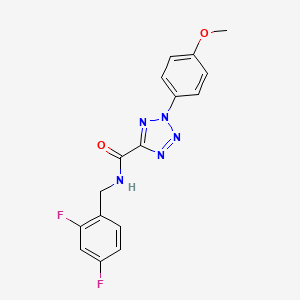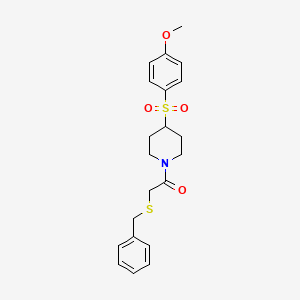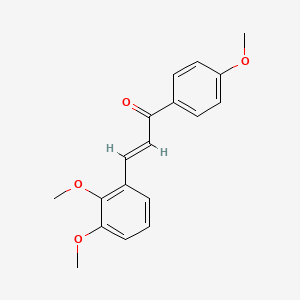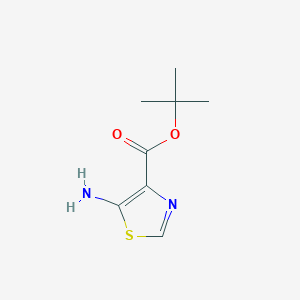
N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a morpholine ring, which is a six-membered ring with one nitrogen and one oxygen atom . The compound also has an isoxazole ring, which is a five-membered ring with one nitrogen atom and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings . The exact structure would depend on the specific arrangement and connectivity of these rings.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them . For example, the pyrrole ring is aromatic and can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of polar functional groups could influence its solubility in different solvents .科学的研究の応用
Role in Orexin Receptor Modulation
Orexins, peptides produced by lateral hypothalamic neurons, play a significant role in maintaining wakefulness by activating orexin-1 (OX1R) and orexin-2 (OX2R) receptors. These receptors are involved in sleep-wake modulation, and their pharmacological blockade can influence sleep patterns in animals and humans. Specifically, the use of selective antagonists targeting these receptors has shown to affect sleep latency and duration, as well as monoamine release in the brain (Dugovic et al., 2009).
In Palladium-Catalyzed Reactions
Morpholine-based compounds are utilized in palladium-catalyzed Mizoroki–Heck reactions. These reactions, conducted in neat water without the need for an inert atmosphere, demonstrate the versatility of morpholine derivatives in facilitating chemical reactions that yield moderate to excellent product yields. The catalyst system employed in these reactions has also been found to be reusable, highlighting its practicality in chemical synthesis (Wang et al., 2013).
In Synthesis of Pyrimidine Derivatives
Morpholine derivatives have been associated with a wide range of biological activities. Their integration into the synthesis of novel pyrimidine derivatives, which are known for their antibacterial, antimicrobial, antifungal, anticancer, and anticonvulsant activities, has been a subject of research. The synthesis process takes into account the broad spectrum of biological activities associated with both morpholine and pyrimidine derivatives (Naik & Chikhalia, 2007).
In Antibacterial Agent Synthesis
Nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents have been synthesized with morpholine rings replaced by other moieties such as pyrrole, pyrazole, imidazole, triazole, and tetrazole. These changes have led to compounds with enhanced activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. The alterations in the azole moieties significantly affect the antibacterial activity of these compounds, offering insights into the structure-activity relationships within this class of antibiotics (Genin et al., 2000).
In Physiologically Based Pharmacokinetic Modeling
Physiologically based pharmacokinetic (PBPK) models have been developed using morpholine derivatives as part of the study on countermeasures against chemical warfare nerve agents. These models help in understanding the kinetics and optimizing dosing regimens for compounds like oximes, which are crucial in counteracting nerve agent poisoning. The models simulate human and rodent data sets and help in identifying potential pharmacokinetic differences between species (Sterner et al., 2013).
Safety and Hazards
特性
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-12-10-15(20-26-12)19-17(24)16(23)18-11-14(13-4-3-5-21(13)2)22-6-8-25-9-7-22/h3-5,10,14H,6-9,11H2,1-2H3,(H,18,23)(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFUHVUWBHMHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2598183.png)


![N-methyl-N-[(3S)-piperidin-3-yl]methanesulfonamide;hydrochloride](/img/no-structure.png)
![3-(4-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2598190.png)

![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2598194.png)
![N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2598195.png)
![ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2598196.png)


